

# An In-depth Technical Guide to 1-Chloro-2-methylpropyl propionate

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## Compound of Interest

Compound Name: *1-Chloro-2-methylpropyl propionate*

Cat. No.: *B133828*

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## Abstract

**1-Chloro-2-methylpropyl propionate** (CAS No. 58304-65-7) is a halogenated ester with potential applications in organic synthesis, particularly as an intermediate in the preparation of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, and outlines a plausible synthetic pathway based on established chemical principles, due to the limited availability of specific experimental literature for this compound. This document also discusses the potential utility of haloalkyl esters in medicinal chemistry.

## Chemical and Physical Properties

**1-Chloro-2-methylpropyl propionate** is a chiral molecule, existing as (R) and (S) enantiomers. Its general properties are summarized below. The data presented is compiled from various chemical suppliers and databases.

Property	Value	Source
CAS Number	58304-65-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>13</sub> ClO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	164.63 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	(1-chloro-2-methylpropyl) propanoate	<a href="#">[1]</a>
Synonyms	1-Chloroisobutyl propionate, Propionic acid-1-chloroisobutyl ester	<a href="#">[2]</a> <a href="#">[3]</a>
Physical Form	Liquid (presumed)	<a href="#">[3]</a>
Purity	≥95% (commercially available)	<a href="#">[4]</a>
Storage Conditions	2-8°C, Sealed in dry conditions	<a href="#">[5]</a>
Computed LogP	2.7	<a href="#">[1]</a>
Computed TPSA	26.3 Å <sup>2</sup>	<a href="#">[1]</a>

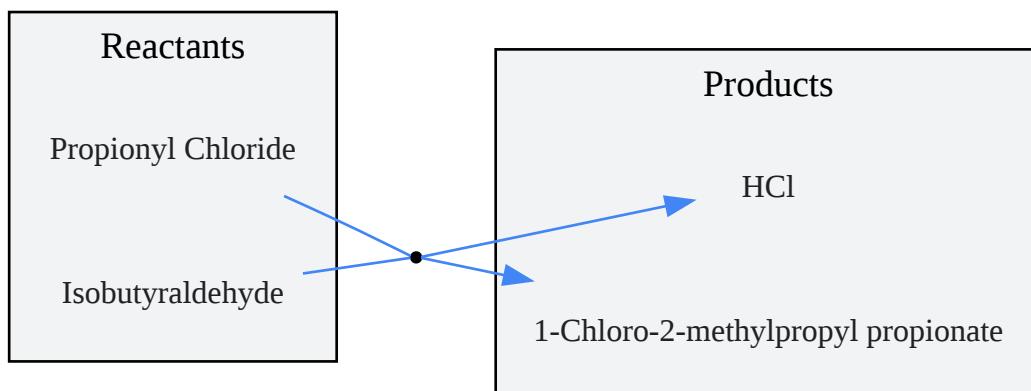
## Synthesis and Reaction Mechanisms

Detailed experimental protocols for the synthesis of **1-Chloro-2-methylpropyl propionate** are not readily available in published scientific literature. However, a plausible and commonly employed method for the synthesis of  $\alpha$ -chloroesters involves the reaction of an aldehyde with an acyl chloride in the presence of a chlorinating agent.

## Proposed Synthesis Pathway: Acylation of an Aldehyde

A logical synthetic route to **1-Chloro-2-methylpropyl propionate** is the reaction of isobutyraldehyde (2-methylpropanal) with propionyl chloride. This reaction proceeds via an initial nucleophilic addition of the aldehyde to the acyl chloride, followed by the introduction of a chlorine atom at the  $\alpha$ -position.

Overall Reaction:



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Figure 1. Proposed synthesis of **1-Chloro-2-methylpropyl propionate**.

## Detailed Experimental Protocol (Hypothetical)

The following protocol is a general procedure for the synthesis of  $\alpha$ -chloroesters from aldehydes and acyl chlorides and would require optimization for the specific synthesis of **1-Chloro-2-methylpropyl propionate**.

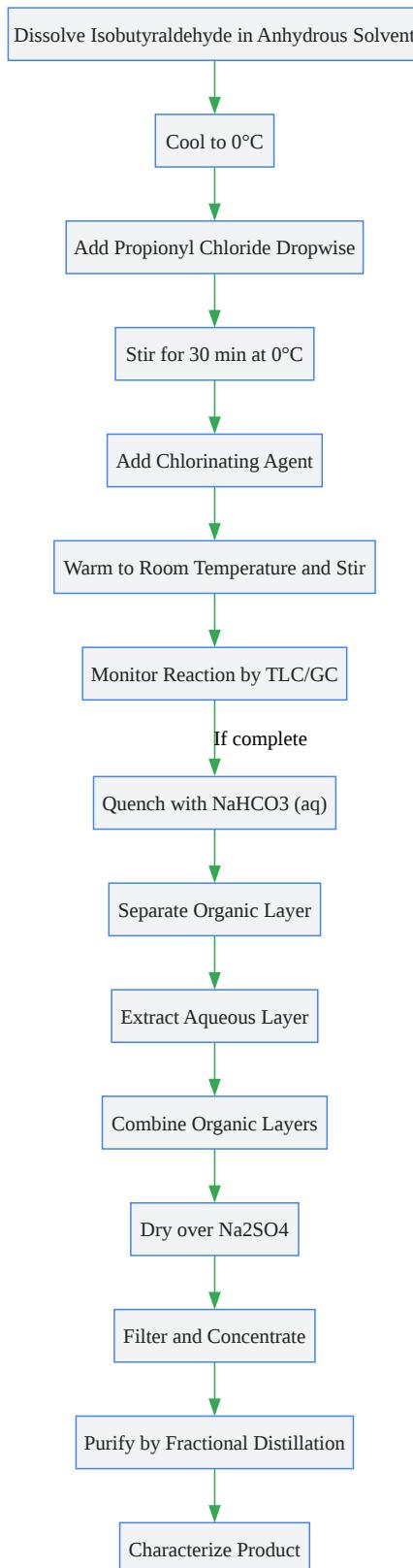
### Materials:

- Isobutyraldehyde
- Propionyl chloride[6]
- Anhydrous solvent (e.g., dichloromethane, chloroform)
- Chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfonyl chloride)
- Inert gas atmosphere (e.g., Nitrogen or Argon)
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

### Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve isobutyraldehyde (1.0 equivalent) in the anhydrous solvent.
- Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add propionyl chloride (1.1 equivalents) dropwise from the dropping funnel. Stir the mixture at this temperature for 30 minutes.
- Chlorination: Add the chlorinating agent (1.1 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0°C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure **1-Chloro-2-methylpropyl propionate**.

## Reaction Workflow

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## References

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